Trimethoprim-13C3

描述

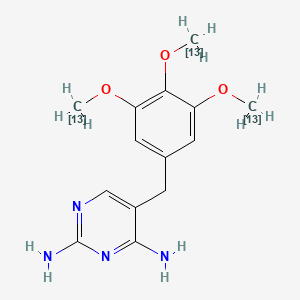

Trimethoprim-13C3 is a stable isotope-labeled version of trimethoprim, an antifolate antibacterial agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of trimethoprim. The labeling with carbon-13 isotopes allows for precise tracking and analysis in various biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoprim-13C3 involves the incorporation of carbon-13 isotopes into the trimethoprim molecule. This process typically starts with the synthesis of carbon-13 labeled intermediates, which are then used in the construction of the final trimethoprim structure. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without degradation of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure high purity and yield of the final product. Quality control measures are stringent to maintain the integrity of the labeled compound.

化学反应分析

Types of Reactions: Trimethoprim-13C3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

科学研究应用

Pharmacokinetics and Drug Metabolism

Pharmacokinetic Studies

Trimethoprim-13C3 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of trimethoprim in biological systems. The labeled compound enables researchers to trace the drug's pathway through the body using advanced techniques such as mass spectrometry.

- Case Study Example : A study investigating the metabolic pathways of trimethoprim in humans utilized this compound to identify metabolites in urine samples. The results indicated that the majority of the drug was excreted unchanged, while several metabolites were detected, providing insights into its metabolic fate .

Environmental Monitoring

Detection of Antibiotics in Water Systems

this compound has been employed in environmental studies to monitor the presence and degradation of antibiotics in surface and groundwater. Its isotopic labeling allows for precise quantification and differentiation from natural background levels.

- Case Study Example : Research conducted on the occurrence of antibiotics in surface and groundwater utilized this compound to assess contamination levels from agricultural runoff. The study found significant concentrations of trimethoprim, highlighting concerns regarding antibiotic resistance development due to environmental exposure .

Analytical Chemistry

Method Development for Antibiotic Detection

The use of this compound has facilitated the development of sensitive analytical methods for detecting antibiotics in complex matrices. Its unique isotopic signature aids in distinguishing between environmental contaminants and their natural counterparts.

- Case Study Example : A study focused on developing a liquid chromatography-tandem mass spectrometry method for detecting multiple antibiotics, including trimethoprim. The incorporation of this compound as an internal standard improved method accuracy and reliability, demonstrating its utility in analytical chemistry .

Summary Table of Applications

作用机制

Trimethoprim-13C3, like its non-labeled counterpart, inhibits the enzyme dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a necessary step in the synthesis of nucleic acids and proteins. By inhibiting this enzyme, this compound effectively halts bacterial growth and replication.

相似化合物的比较

Pyrimethamine: Another antifolate agent used to treat parasitic infections.

Methotrexate: Used in cancer therapy and autoimmune diseases.

Sulfamethoxazole: Often combined with trimethoprim for synergistic effects.

Uniqueness: Trimethoprim-13C3 is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in research settings. This feature distinguishes it from other similar compounds that do not have such labeling.

生物活性

Trimethoprim-13C3 is a stable isotope-labeled derivative of the antibiotic trimethoprim, primarily recognized for its role as a dihydrofolate reductase (DHFR) inhibitor. This compound is utilized extensively in pharmacokinetic studies due to its unique labeling with carbon-13 isotopes, which allows researchers to track its metabolic pathways and interactions within biological systems.

Chemical Structure and Properties

This compound has the molecular formula C14H18N4O3 and a molecular weight of approximately 245.21 g/mol. The incorporation of three carbon-13 isotopes into its structure does not significantly alter its biological activity compared to the unlabeled trimethoprim, but it enhances the ability to study its pharmacokinetics and metabolic processes using advanced analytical techniques such as isotope ratio mass spectrometry (IRMS) .

The primary mechanism of action for this compound is the inhibition of DHFR, an enzyme critical for the synthesis of tetrahydrofolate in bacteria. By blocking this enzyme, trimethoprim disrupts folate metabolism, leading to impaired nucleic acid synthesis and ultimately bacterial cell death. This mechanism is shared with other antifolate agents but is particularly effective due to trimethoprim's high affinity for bacterial DHFR compared to mammalian forms .

Biological Activity and Efficacy

This compound exhibits significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is comparable to that of its parent compound, trimethoprim, making it a valuable tool for studying antibiotic resistance mechanisms and pharmacodynamics in clinical settings.

Table 1: Comparison of Trimethoprim and this compound

| Property | Trimethoprim | This compound |

|---|---|---|

| Molecular Formula | C14H18N4O3 | C14H18N4O3 |

| Molecular Weight | 290.33 g/mol | 245.21 g/mol |

| Isotope Labeling | No | Yes (³C at positions 3, 4, 5) |

| Mechanism | DHFR Inhibition | DHFR Inhibition |

| Antibacterial Spectrum | Broad | Broad |

Pharmacokinetics and Metabolism

The stable isotope labeling in this compound allows for detailed studies on its absorption, distribution, metabolism, and excretion (ADME). Research utilizing IRMS has shown that the carbon-13 isotopes provide a distinct advantage in tracking the compound's concentration in biological matrices such as plasma and urine over time. This capability enhances our understanding of how trimethoprim interacts with biological systems and aids in optimizing dosing regimens .

Case Studies

Case Study 1: Pharmacokinetic Analysis Using IRMS

In a study aimed at understanding the pharmacokinetics of this compound, researchers administered the compound to healthy volunteers and measured the concentration of both this compound and its metabolites in plasma over several hours. The results indicated a rapid absorption phase followed by a slower elimination phase, consistent with known pharmacokinetic profiles for trimethoprim. The use of carbon-13 labeling allowed for precise differentiation between administered drug and endogenous compounds .

Case Study 2: Interaction Studies with Other Antibiotics

Another significant area of research involves examining the interactions between this compound and other antibiotics. Studies have indicated that when combined with sulfonamides, there is a synergistic effect that enhances antibacterial efficacy against resistant strains of bacteria. The isotope labeling facilitates tracking these interactions at a molecular level, providing insights into potential mechanisms of resistance .

属性

IUPAC Name |

5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676180 | |

| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189970-95-3 | |

| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。